Phosphine oxide, dipyrrolidinophenyl-
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Overview
Description
Phosphine oxide, dipyrrolidinophenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a dipyrrolidinophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, dipyrrolidinophenyl- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters with Grignard reagents, followed by acid workup. For example, diethylphosphite can react with phenylmagnesium bromide to form diphenylphosphine oxide . Another method involves the use of halogenophosphines and organometallic reagents, such as the interaction of Grignard organomagnesium reagents with chlorophosphines .
Industrial Production Methods
Industrial production of phosphine oxides often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, dipyrrolidinophenyl- undergoes various chemical reactions, including:
Oxidation: Phosphine oxides can be oxidized to form higher oxidation state compounds.
Reduction: Reduction of phosphine oxides can be achieved using reducing agents such as phenylsilane.
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, phenylsilane, and halogenophosphines. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of phosphine oxides with phenylsilane can yield phosphines, while substitution reactions can produce various organophosphorus compounds .
Scientific Research Applications
Phosphine oxide, dipyrrolidinophenyl- has several scientific research applications:
Medicine: Research is ongoing to explore the potential therapeutic applications of phosphine oxides in treating various diseases.
Mechanism of Action
The mechanism of action of phosphine oxide, dipyrrolidinophenyl- involves its interaction with molecular targets and pathways. For example, in reduction reactions, the compound undergoes a nonpolar mechanism with phenylsilane, leading to the formation of phosphines . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Phosphine oxide, dipyrrolidinophenyl- can be compared with other similar compounds, such as:
Diphenylphosphine oxide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Aminophosphine oxides: Contain amino groups and exhibit unique properties, such as enhanced ligand capabilities and catalytic activities.
Triarylphosphine oxides: Used in various catalytic reactions and have distinct electronic and steric properties.
These comparisons highlight the uniqueness of phosphine oxide, dipyrrolidinophenyl- in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
74038-19-0 |
---|---|
Molecular Formula |
C14H21N2OP |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
1-[phenyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C14H21N2OP/c17-18(15-10-4-5-11-15,16-12-6-7-13-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
InChI Key |
SSXWIQVIXFLPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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